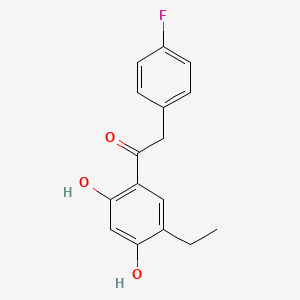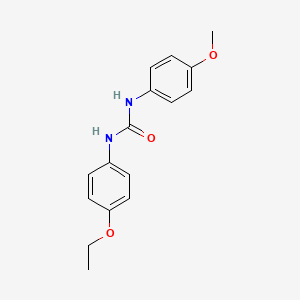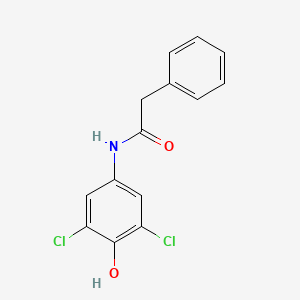
3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide, commonly known as CPAA, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes. In
Mécanisme D'action
CPAA exerts its pharmacological effects by inhibiting the activity of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme, which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and protein synthesis. 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide is a tumor suppressor enzyme, and its inhibition by CPAA leads to the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
CPAA has been shown to induce various biochemical and physiological effects in cells and tissues. It induces cell cycle arrest and apoptosis in cancer cells, reduces the accumulation of beta-amyloid peptides in the brain, and improves insulin sensitivity and glucose uptake in cells. CPAA also modulates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in regulating cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
CPAA has several advantages as a research tool, including its potency and selectivity for 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme, which makes it a valuable tool for studying the role of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide in various cellular processes. However, CPAA also has certain limitations, including its potential cytotoxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Orientations Futures
There are several future directions for research on CPAA, including the development of more potent and selective 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide inhibitors, the identification of novel therapeutic applications for CPAA in various diseases, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, the potential use of CPAA as a research tool for studying the role of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide in various cellular processes warrants further investigation.
Conclusion
In conclusion, CPAA is a potent and selective inhibitor of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways that regulate cell growth and survival. CPAA has several advantages as a research tool, but also has certain limitations that need to be carefully evaluated. Future research on CPAA should focus on the development of more potent and selective inhibitors, the identification of novel therapeutic applications, and the elucidation of its molecular mechanisms of action.
Méthodes De Synthèse
The synthesis of CPAA involves several steps, including the reaction of 2-chloro-6-fluoroaniline with cyclopentylamine to form 2-chloro-6-fluoro-N-cyclopentylaniline. This intermediate is then reacted with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide. The purity of the final product is achieved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
CPAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, CPAA has been shown to reduce the accumulation of toxic beta-amyloid peptides in the brain. In diabetes, CPAA has been shown to improve insulin sensitivity and glucose uptake in cells.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-12-6-3-7-13(16)11(12)8-9-14(18)17-10-4-1-2-5-10/h3,6-10H,1-2,4-5H2,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKJIPNJLPKCCN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)

![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)

![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)


